1,2-Difluoro-4-(methylsulfanyl)benzene
Overview
Description
1,2-Difluoro-4-(methylsulfanyl)benzene is a useful research compound. Its molecular formula is C7H6F2S and its molecular weight is 160.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Polymer Processing
Benzene derivatives, such as Benzene-1,3,5-tricarboxamide, have shown significant importance across a wide range of scientific disciplines due to their simple structure and ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. These properties are utilized in nanotechnology, polymer processing, and even biomedical applications, suggesting that similar derivatives like 1,2-Difluoro-4-(methylsulfanyl)benzene could find uses in these areas as well (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Agents
Compounds such as p-Cymene, a monoterpene found in over 100 plant species, demonstrate a range of biological activities including antimicrobial effects. This indicates the potential for structurally related compounds, including benzene derivatives, to be evaluated for their antimicrobial properties, suggesting a possible research path for this compound in developing new antimicrobial agents (Marchese et al., 2017).
Environmental Degradation of Fluorochemicals
Research into the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to this compound, reveals a complex process involving both abiotic and microbial degradation pathways. These studies are critical for understanding the environmental fate and effects of such compounds, indicating that similar research could be beneficial for assessing the environmental impact of this compound (Liu & Avendaño, 2013).
Synthetic Organic Chemistry
The synthesis and evaluation of heterocyclic compounds bearing triazine scaffolds have been explored for their broad spectrum of biological activities. This research highlights the importance of benzene derivatives in medicinal chemistry, suggesting potential applications for this compound in the development of new pharmaceuticals (Verma, Sinha, & Bansal, 2019).
Properties
IUPAC Name |
1,2-difluoro-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWSQKULIETTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620161 | |
Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130922-41-7 | |
Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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